molecular formula C18H19N3O B5506053 [3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide

[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide

Cat. No. B5506053
M. Wt: 293.4 g/mol
InChI Key: QOJLCZXRFJFOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a benzimidazole derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of [3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
In addition to its antitumor and disease-fighting properties, [3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide has been shown to exhibit a variety of other biochemical and physiological effects. For example, it has been shown to exhibit anti-inflammatory activity, as well as activity against oxidative stress and DNA damage.

Advantages and Limitations for Lab Experiments

One advantage of [3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide for lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds with similar properties. However, one limitation is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for research on [3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide. For example, further investigation into its antitumor properties could lead to the development of new cancer treatments. Additionally, research into its activity against diseases such as Parkinson's and Alzheimer's could lead to new therapies for these conditions. Finally, further investigation into its mechanism of action could lead to a better understanding of the underlying biological processes involved in these diseases.

Synthesis Methods

The synthesis of [3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide can be achieved through a multistep procedure involving the reaction of various reagents. One such method involves the reaction of 1-benzyl-1H-benzimidazole with propargyl bromide, followed by the reduction of the resulting propargyl benzimidazole with sodium borohydride to yield the desired product.

Scientific Research Applications

[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide has been shown to exhibit a variety of biological activities that make it a promising candidate for scientific research. For example, it has been shown to exhibit antitumor activity, as well as activity against a variety of other diseases such as Parkinson's disease, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-[3-(1-benzylbenzimidazol-2-yl)propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c22-14-19-12-6-11-18-20-16-9-4-5-10-17(16)21(18)13-15-7-2-1-3-8-15/h1-5,7-10,14H,6,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJLCZXRFJFOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]formamide

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